5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxyphenyl group, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the Mannich reaction, which introduces an aminoalkyl substituent into the molecule . The reaction conditions often include the use of formaldehyde and a secondary amine, such as morpholine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the nitro group can produce an aminobenzofuran .
Scientific Research Applications
5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the methoxyphenyl group and has similar synthetic routes.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound also contains a methoxyphenyl group and is synthesized through multicomponent reactions.
Uniqueness
What sets 5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE apart is its unique combination of functional groups and its potential bioactivity. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14-20(22(26)23-15-3-5-16(27-2)6-4-15)21-17(13-24-9-11-28-12-10-24)18(25)7-8-19(21)29-14/h3-8,25H,9-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBNDVNHDBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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